molecular formula C12H11F3O B170619 1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one CAS No. 125996-99-8

1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one

Cat. No.: B170619
CAS No.: 125996-99-8
M. Wt: 228.21 g/mol
InChI Key: UCVAOVDXZWAFPR-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one is an organic compound with the molecular formula C12H11F3O. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pent-4-en-1-one moiety.

Preparation Methods

The synthesis of 1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with an appropriate alkene under specific conditions. One common method includes the use of a base-catalyzed aldol condensation reaction, followed by dehydration to form the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to achieve higher yields and purity .

Chemical Reactions Analysis

1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with biological membranes and enzymes effectively. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]pent-4-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O/c1-2-3-7-11(16)9-5-4-6-10(8-9)12(13,14)15/h2,4-6,8H,1,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVAOVDXZWAFPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562774
Record name 1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125996-99-8
Record name 1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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